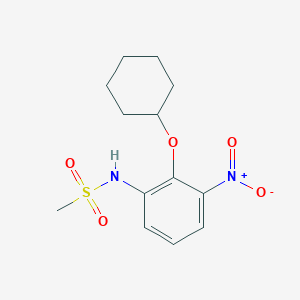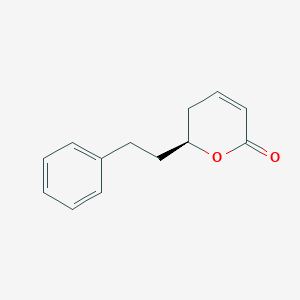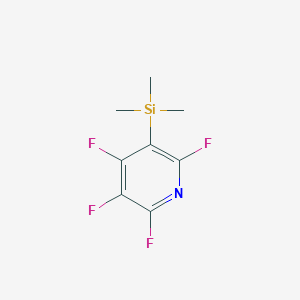![molecular formula C74H72S8 B12571147 Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene CAS No. 181043-32-3](/img/structure/B12571147.png)
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene: is a complex organic compound characterized by the presence of eight 3,5-dimethylphenylsulfanyl groups attached to a naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene typically involves the reaction of naphthalene with 3,5-dimethylphenylsulfanyl groups under controlled conditions. The process may include the use of catalysts and specific solvents to facilitate the reaction. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is used as a building block in organic synthesis and materials science
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene exerts its effects involves interactions with molecular targets and pathways. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific pathways and targets involved.
Comparación Con Compuestos Similares
- Octakis[(3,5-dimethylphenyl)sulfanyl]benzene
- Octakis[(3,5-dimethylphenyl)sulfanyl]anthracene
Comparison: Compared to similar compounds, Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene is unique due to its naphthalene core, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
181043-32-3 |
|---|---|
Fórmula molecular |
C74H72S8 |
Peso molecular |
1217.9 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8-octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene |
InChI |
InChI=1S/C74H72S8/c1-41-17-42(2)26-57(25-41)75-67-65-66(69(77-59-29-45(5)19-46(6)30-59)72(80-62-35-51(11)22-52(12)36-62)71(67)79-61-33-49(9)21-50(10)34-61)70(78-60-31-47(7)20-48(8)32-60)74(82-64-39-55(15)24-56(16)40-64)73(81-63-37-53(13)23-54(14)38-63)68(65)76-58-27-43(3)18-44(4)28-58/h17-40H,1-16H3 |
Clave InChI |
ORZDUHJVDCQOPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)SC2=C(C(=C(C3=C2C(=C(C(=C3SC4=CC(=CC(=C4)C)C)SC5=CC(=CC(=C5)C)C)SC6=CC(=CC(=C6)C)C)SC7=CC(=CC(=C7)C)C)SC8=CC(=CC(=C8)C)C)SC9=CC(=CC(=C9)C)C)SC1=CC(=CC(=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)




![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
